molecular formula C18H17N3O4S B2822018 (E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2035036-44-1

(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Katalognummer: B2822018
CAS-Nummer: 2035036-44-1
Molekulargewicht: 371.41
InChI-Schlüssel: LYFFTVXAGRANFO-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel chemical entity designed for pharmaceutical and life sciences research. It is built around a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The molecule incorporates a furan ring, a heterocycle frequently employed in drug discovery for its potential to engage in diverse interactions . Furthermore, the presence of a pyrrolidine ring modified with a styrylsulfonyl group suggests potential for targeted receptor binding or enzyme inhibition, making this compound a valuable tool for probing specific biological pathways . Researchers can utilize this compound in various applications, including but not limited to, high-throughput screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for the development of new therapeutic agents. The 1,2,4-oxadiazole ring is noted for its stability and is found in several commercially available drugs, underscoring its significance in drug design . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

5-(furan-2-yl)-3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-26(23,12-9-14-5-2-1-3-6-14)21-10-8-15(13-21)17-19-18(25-20-17)16-7-4-11-24-16/h1-7,9,11-12,15H,8,10,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFTVXAGRANFO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous 1,2,4-oxadiazoles from the literature:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name/Reference Position 3 Substituent Position 5 Substituent Key Features & Findings
Target Compound 1-(Styrylsulfonyl)pyrrolidin-3-yl Furan-2-yl Unique styrylsulfonyl-pyrrolidine group; potential for enhanced polarity and H-bonding.
5-(Pyrimidin-5-yl) derivatives Varied (e.g., phenyl, alkyl) Pyrimidin-5-yl Synthesized via three-component cycloaddition; pyrimidine enhances π-stacking.
Compound 1a/1b 1-(2-Phenylethyl)pyrrolidin-3-yl 4-Pyridyl Phenylethyl-pyrrolidine and pyridyl groups confer SARS-CoV-2 inhibition (EC₅₀ = 0.8 μM).
5-(Furan-2-yl)-3-(3-nitrophenyl) 3-Nitrophenyl Furan-2-yl Nitro group introduces electron-withdrawing effects; used in screening libraries.
5-(Chloromethyl)-3-(furan-2-yl) Chloromethyl Furan-2-yl Chloromethyl group enables further functionalization; sold as a synthetic building block.

Key Comparative Insights

Substituent Effects on Electronic Properties The target compound’s styrylsulfonyl-pyrrolidine group is more polar and sterically demanding than the phenylethyl-pyrrolidine in Compound 1a/1b . Sulfonyl groups enhance solubility and hydrogen-bond acceptor capacity, which may improve target engagement compared to alkyl or aryl substituents.

Biological Activity

  • Compound 1a/1b demonstrated antiviral activity against SARS-CoV-2 (EC₅₀ = 0.8 μM), attributed to the pyridyl and pyrrolidine moieties . The target compound’s styrylsulfonyl group may similarly enhance protease or polymerase inhibition but requires empirical validation.
  • ’s 3-nitrophenyl derivative is a screening compound, highlighting the role of 1,2,4-oxadiazoles in early-stage drug discovery .

Structural Flexibility

  • The chloromethyl group in ’s compound allows for further derivatization (e.g., nucleophilic substitution), whereas the target compound’s styrylsulfonyl-pyrrolidine may limit flexibility due to its rigid conformation .

Q & A

Q. Q1: What are the optimized synthetic routes for (E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions influence yield?

Answer: The synthesis of oxadiazole derivatives typically involves cyclization between nitrile oxides and amidoximes or coupling of pre-formed heterocycles. For the target compound, key steps include:

  • Formation of the oxadiazole core : Reacting 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole intermediates with styrylsulfonyl chloride under basic conditions (e.g., triethylamine) .
  • Stereochemical control : Maintaining the (E)-configuration of the styrylsulfonyl group requires controlled reaction temperatures (e.g., 50–80°C) and inert atmospheres to avoid isomerization .
  • Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is critical for isolating the product with ≥95% purity .
    Key variables : Elevated temperatures (80–100°C) enhance cyclization but may degrade heat-sensitive moieties like furan. Catalysts like Cs₂CO₃ improve sulfonylation efficiency .

Q. Q2: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ ~160–165 ppm for C=O in oxadiazole) and (E)-styryl geometry (J = 12–16 Hz for trans-coupled protons) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error to distinguish from isomeric byproducts .
  • HPLC-PDA/MS : Detect impurities (<0.5%) using reverse-phase C18 columns (acetonitrile:water gradients) .
  • SFC (Supercritical Fluid Chromatography) : Resolve enantiomers if chiral centers are present (e.g., ee >97% achieved for similar oxadiazoles) .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against inflammatory or anticancer targets?

Answer:

  • Core modifications : Synthesize analogs with substituted furans (e.g., 5-bromofuran) or sulfonylpyrrolidine variants (e.g., 3,5-dimethylisoxazole sulfonyl) to assess electronic effects on target binding .
  • In vitro assays :
    • Enzyme inhibition : Screen against COX-2 or NF-κB using fluorogenic substrates (IC₅₀ determination) .
    • Cell-based assays : Test cytotoxicity in cancer lines (e.g., T47D breast cancer) with flow cytometry to monitor apoptosis (e.g., Annexin V/PI staining) .
  • Computational docking : Use AutoDock Vina to model interactions with targets like TIP47 (ΔG < -15 kcal/mol suggests strong binding) .

Q. Q4: How should researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic profiling : Measure solubility (shake-flask method) and metabolic stability (hepatic microsome assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., furan ring hydroxylation) that may reduce efficacy in vivo .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodent models, adjusting formulations (e.g., PEGylation) to enhance plasma half-life .

Q. Q5: What computational strategies are recommended for predicting the reactivity and stability of this compound under physiological conditions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonyl group susceptibility to nucleophilic attack) .
  • MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability (logP ~2.5–3.5 ideal for CNS penetration) .
  • ADMET prediction : Use SwissADME to forecast CYP450 inhibition risks (e.g., CYP3A4) and hERG channel liabilities .

Methodological Challenges

Q. Q6: How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?

Answer:

  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria in the pyrrolidine ring) that broaden peaks at 25°C .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., furan protons at δ 6.3–7.2 ppm) and confirm spatial proximity of styryl and sulfonyl groups .
  • Isotopic labeling : Synthesize ¹³C-labeled oxadiazole to track carbon connectivity .

Q. Q7: What strategies mitigate side reactions during the sulfonylation of the pyrrolidine moiety?

Answer:

  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc before sulfonylation .
  • Low-temperature kinetics : Perform reactions at -20°C to suppress sulfonate ester formation .
  • Alternative reagents : Use polymer-supported sulfonyl chlorides for easier byproduct removal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.